molecular formula C3H5ClO B13794370 Oxirane,2-(chloromethyl-d2)-

Oxirane,2-(chloromethyl-d2)-

Cat. No.: B13794370
M. Wt: 94.53 g/mol
InChI Key: BRLQWZUYTZBJKN-DICFDUPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of epichlorohydrin, where two hydrogen atoms are replaced by deuterium atoms. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

The synthesis of Oxirane,2-(chloromethyl-d2)- typically involves the deuteration of epichlorohydrin. One common method is the reaction of epichlorohydrin with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst . The reaction conditions usually include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Oxirane,2-(chloromethyl-d2)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Oxirane,2-(chloromethyl-d2)- involves the interaction of the oxirane ring with various nucleophiles. The ring-opening reaction is typically initiated by the nucleophilic attack on the less sterically hindered carbon atom of the oxirane ring . This leads to the formation of a carbocation intermediate, which is then stabilized by the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Oxirane,2-(chloromethyl-d2)- can be compared with other similar compounds such as:

The uniqueness of Oxirane,2-(chloromethyl-d2)- lies in its deuterium labeling, which makes it valuable for isotope effect studies and tracing experiments in various scientific fields.

Properties

Molecular Formula

C3H5ClO

Molecular Weight

94.53 g/mol

IUPAC Name

2-[chloro(dideuterio)methyl]oxirane

InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2

InChI Key

BRLQWZUYTZBJKN-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])(C1CO1)Cl

Canonical SMILES

C1C(O1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.